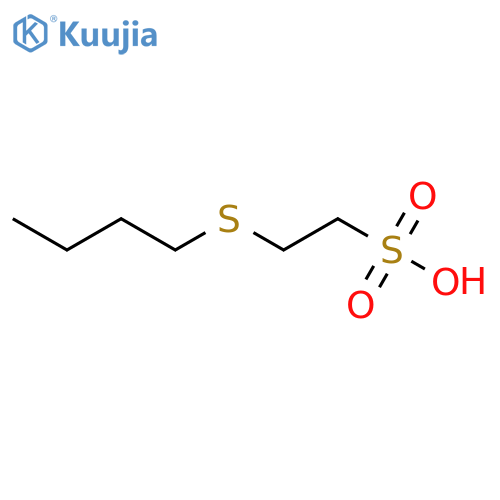

Cas no 44988-49-0 (β-(Butylthio)ethylsulfonsaeure)

β-(Butylthio)ethylsulfonsaeure 化学的及び物理的性質

名前と識別子

-

- 2-Butylsulfanyl-ethanesulfonic acid

- 2-(Butylthio)ethanesulfonic acid

- β-(Butylthio)ethylsulfonsaeure

-

- インチ: 1S/C6H14O3S2/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H,7,8,9)

- InChIKey: AHGGNKDEWZAWGY-UHFFFAOYSA-N

- ほほえんだ: C(S(O)(=O)=O)CSCCCC

じっけんとくせい

- 密度みつど: 1.238±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 1.44±0.50(Predicted)

β-(Butylthio)ethylsulfonsaeure 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

5. Book reviews

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

β-(Butylthio)ethylsulfonsaeureに関する追加情報

Professional Introduction to 2-Butylsulfanyl-ethanesulfonic Acid (CAS No. 44988-49-0)

2-Butylsulfanyl-ethanesulfonic acid, identified by its Chemical Abstracts Service (CAS) number 44988-49-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique sulfonic acid functional group and butyl substituent, exhibits a range of properties that make it valuable in various applications, particularly in drug development and biochemical studies.

The molecular structure of 2-butylsulfanyl-ethanesulfonic acid consists of an ethane backbone with a sulfonic acid group (-SO₃H) attached to one of the carbon atoms, which is further substituted with a butyl group (-C₄H₉). This structural configuration imparts distinct chemical and physical properties to the compound, including high solubility in water and organic solvents, as well as moderate stability under various environmental conditions. These characteristics make it a versatile reagent in synthetic chemistry and a potential candidate for use in pharmaceutical formulations.

In recent years, 2-butylsulfanyl-ethanesulfonic acid has been extensively studied for its potential applications in drug design and development. Its sulfonic acid moiety is particularly noteworthy, as it serves as a key pharmacophore in many bioactive molecules. The sulfonic acid group is known for its ability to enhance the solubility and bioavailability of drugs, making it an attractive feature for medicinal chemists. Additionally, the butyl substituent can influence the pharmacokinetic properties of a compound, potentially affecting its metabolic pathways and distribution within the body.

One of the most compelling areas of research involving 2-butylsulfanyl-ethanesulfonic acid is its role as an intermediate in the synthesis of novel therapeutic agents. Researchers have explored its use in creating sulfonamide derivatives, which are widely recognized for their antimicrobial and anti-inflammatory properties. For instance, studies have demonstrated that compounds incorporating the sulfonamide scaffold can exhibit significant activity against certain bacterial strains, making them promising candidates for developing new antibiotics.

The compound's utility extends beyond pharmaceutical applications. In biochemical research, 2-butylsulfanyl-ethanesulfonic acid has been employed as a ligand or chelating agent in various enzyme inhibition studies. Its ability to interact with metal ions and other biomolecules makes it valuable for probing biological mechanisms and developing targeted therapies. Furthermore, its water solubility allows for easy incorporation into aqueous-based experimental systems, facilitating detailed mechanistic investigations.

Recent advancements in computational chemistry have also highlighted the importance of 2-butylsulfanyl-ethanesulfonic acid in virtual screening and drug discovery pipelines. Molecular modeling studies have shown that this compound can effectively bind to specific protein targets, suggesting its potential as a lead compound or scaffold for further optimization. These computational insights have guided experimental efforts, leading to more efficient synthesis routes and improved understanding of its biological interactions.

The synthesis of 2-butylsulfanyl-ethanesulfonic acid itself is another area of active interest. Researchers have developed several synthetic pathways to produce this compound with high yield and purity. One common approach involves the reaction of 1-bromobutane with sodium bisulfite followed by oxidation to form the sulfonic acid derivative. Alternative methods include the use of butylthiolation reactions or catalytic processes that facilitate the introduction of the butylsulfanyl group onto an ethane backbone.

In conclusion, 2-butylsulfanyl-ethanesulfonic acid (CAS No. 44988-49-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, combined with its favorable chemical properties, make it a valuable tool for drug development, biochemical studies, and synthetic chemistry. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.

44988-49-0 (β-(Butylthio)ethylsulfonsaeure) 関連製品

- 2728516-49-0(4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline)

- 705923-01-9(5-(aminomethyl)-5-phenylimidazolidine-2,4-dione)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 1806018-81-4(Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate)

- 2172219-61-1(1-(3-fluorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)

- 1951486-59-1(Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 632301-39-4(2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide)

- 1598005-87-8(2-{(2-iodocyclopentyl)oxymethyl}oxolane)

- 2248388-22-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate)

- 1354006-94-2((S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide)